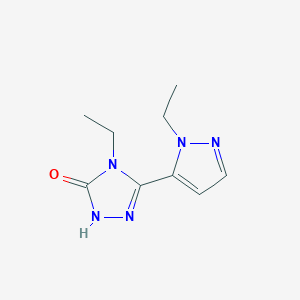
N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide
概要
説明
N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide, also known as NTFB, is a compound that has gained significant attention in scientific research due to its unique properties. NTFB is a small molecule that has been found to have potential applications in various fields, including pharmaceuticals, materials science, and biochemistry.
科学的研究の応用
Chemosensor Development for Cyanide Detection
N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide derivatives have been explored for their application in chemosensor development. Specifically, these compounds exhibit a strong affinity for cyanide in aqueous environments. This property makes them practical for monitoring cyanide concentrations in various aqueous samples, leveraging the compound's selective response to CN− ions (Sun, Wang, & Guo, 2009).
Crystal Structure Analysis
The compound's crystal structure has been extensively studied. For example, research on 2-Nitro-N-(4-nitrophenyl)benzamide, a closely related compound, involved its synthesis, characterization, and crystal structure determination using single-crystal X-ray diffraction (Saeed, Hussain, & Flörke, 2008). These studies are crucial for understanding the compound's physical properties and potential applications in various fields.
Corrosion Inhibition Studies
N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide derivatives have been examined for their effectiveness in inhibiting corrosion, particularly in the context of mild steel in acidic environments. These studies involve both computational and experimental approaches, revealing insights into the compound's interaction with metal surfaces and its potential as a corrosion inhibitor (Mishra et al., 2018).
Polymer Synthesis Applications
The compound has been used in synthesizing poly(arylene ether amide)s with trifluoromethyl pendent groups. These polymers exhibit notable properties likehigh molecular weights and glass transition temperatures, and are soluble in common organic solvents. This synthesis process, which involves a nucleophilic nitro displacement reaction, demonstrates the compound's utility in creating advanced materials with specific desired properties (Lee & Kim, 2002).
Antidiabetic and Antimicrobial Potential
In the field of pharmaceutical research, N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide derivatives have been synthesized and evaluated for their potential in treating diabetes and as antimicrobial agents. The compounds were tested against α-glucosidase and α-amylase enzymes, showing significant inhibitory activity. Furthermore, these compounds demonstrated potential against various bacterial and fungal species, indicating their broad spectrum of bioactivity (Thakal, Singh, & Singh, 2020).
Anticancer Activity
A derivative of N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide, namely N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide, has been investigated for its anticancer properties. This study focused on optimizing the anti-cancer activity of phosphatidylinositol-3 kinase pathway inhibitors and demonstrated increased stability, drug likeness, and toxicity towards cancer cells (Kommagalla et al., 2014).
特性
IUPAC Name |
N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-4-1-3-9(7-10)13(20)18-11-5-2-6-12(8-11)19(21)22/h1-8H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYXYYXOUMOXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B3869967.png)

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B3869978.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-5a,10a-dihydroxy-3,5,5a,10a-tetrahydroindeno[1',2':4,5]imidazo[1,2-a]purine-10,12-dione](/img/structure/B3869980.png)
![2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B3869983.png)
![ethyl 4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3869997.png)
![N-(1-{[(3-methylphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B3869998.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3870004.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B3870010.png)

![4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide](/img/structure/B3870049.png)

![2'-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3870064.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B3870072.png)